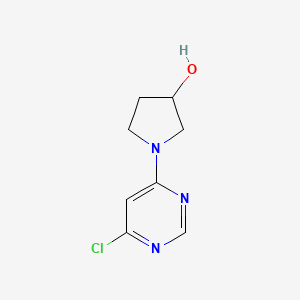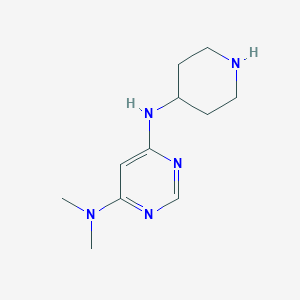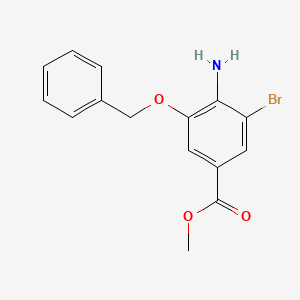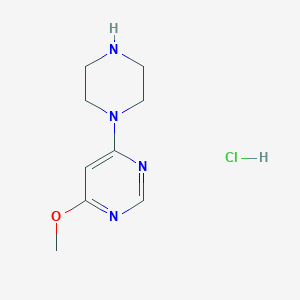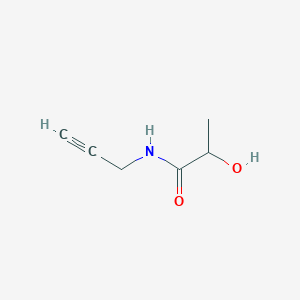
2-hydroxy-N-(prop-2-yn-1-yl)propanamide
Overview
Description
“2-hydroxy-N-(prop-2-yn-1-yl)propanamide” is a chemical compound with the molecular formula C6H9NO . It is also known as N-(prop-2-yn-1-yl)propanamide .
Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(prop-2-yn-1-yl)propanamide” consists of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom . The molecular weight is 111.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-hydroxy-N-(prop-2-yn-1-yl)propanamide” include a melting point of 66-67 °C, a predicted boiling point of 248.8±23.0 °C, and a predicted density of 0.947±0.06 g/cm3 . The pKa is predicted to be 14.81±0.46 .Scientific Research Applications
Mass Spectral Analysis
- The mass spectral behavior of compounds similar to 2-hydroxy-N-(prop-2-yn-1-yl)propanamide, like 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical, providing valuable insights into the structure and reactivity of these compounds (Mallen, Cort, & Cockerill, 1979).
Synthesis and Characterization
- Novel compounds similar to 2-hydroxy-N-(prop-2-yn-1-yl)propanamide have been synthesized and characterized, offering potential for diverse applications in pharmacology and materials science. For instance, the preparation and analysis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrate the utility of these compounds in chemical research (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial Potential
- Research on derivatives of propanamides, such as 2-hydroxy-N-(prop-2-yn-1-yl)propanamide, shows that they exhibit moderate to good antimicrobial potential against various bacterial and fungal strains, indicating their possible use in developing new antimicrobial agents (Kaushik & Luxmi, 2017).
Drug Distribution Studies
- Studies on compounds structurally related to 2-hydroxy-N-(prop-2-yn-1-yl)propanamide, such as N-ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide, provide insights into the distribution of these compounds in the body, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Shormanov, Pravdyuk, Cheked, & Barannikova, 2016).
Crystal Structure Analysis
- The crystal structure of compounds like 2-hydroxy-N-(prop-2-yn-1-yl)propanamide has been explored, revealing important information about their molecular conformation and potential interactions in solid-state, which is valuable for material science and drug design (Wang & He, 2011).
properties
IUPAC Name |
2-hydroxy-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h1,5,8H,4H2,2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHATGHIWWNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(prop-2-yn-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





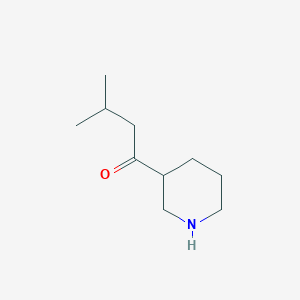
![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
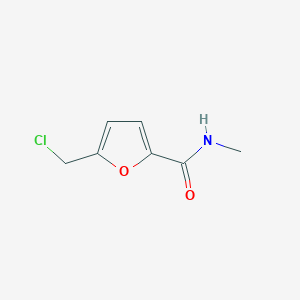
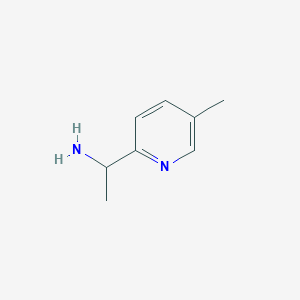
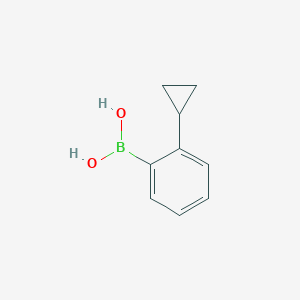
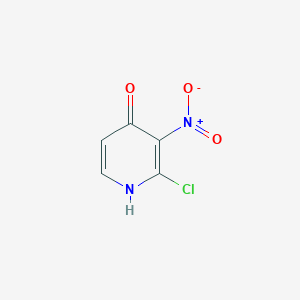

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)
